molecular formula C17H14N2NaO5S B606678 Acid Red 4 CAS No. 5858-39-9

Acid Red 4

Cat. No.: B606678
CAS No.: 5858-39-9
M. Wt: 381.4 g/mol
InChI Key: MBKYXXPUYASPFL-UHFFFAOYSA-N
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Description

Acid Red 4, also known as sodium 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate, is an organic sodium salt. It is commonly used as a dye and has applications in various industries. The compound is characterized by its vibrant red color and is known for its stability and solubility in water .

Mechanism of Action

Target of Action

C.I. Acid Red 4, also known as Acid Eosine G , is primarily used as a dye . The primary targets of this compound are the materials it is intended to color. This includes textiles, paper, and other substrates that can absorb the dye.

Biochemical Pathways

This compound, can potentially have indirect effects on biochemical pathways if they are improperly disposed of and enter the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid Red 4, is synthesized through a diazotization reaction followed by coupling. The process involves the reaction of 4-hydroxy-1-naphthalenesulfonic acid with diazotized 2-methoxyaniline under acidic conditions. The reaction typically requires a temperature range of 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound, involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Acid Red 4, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acid Red 4, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Red 4, stands out due to its high stability, vibrant color, and versatility in various applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

5858-39-9

Molecular Formula

C17H14N2NaO5S

Molecular Weight

381.4 g/mol

IUPAC Name

sodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C17H14N2O5S.Na/c1-24-15-9-5-4-8-13(15)18-19-14-10-16(25(21,22)23)11-6-2-3-7-12(11)17(14)20;/h2-10,20H,1H3,(H,21,22,23);

InChI Key

MBKYXXPUYASPFL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Acid Red 4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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